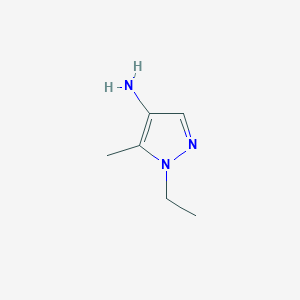

1-ethyl-5-methyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. numberanalytics.com Its unique structural and electronic properties have rendered it a privileged scaffold in diverse areas of scientific inquiry, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.netmdpi.com The pyrazole ring is a versatile building block, and its derivatives are known to exhibit a wide spectrum of biological activities. numberanalytics.comglobalresearchonline.net

In the realm of medicinal chemistry, pyrazole-containing compounds have been extensively investigated and developed as therapeutic agents. nih.govmdpi.com They are integral to the structure of numerous drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comglobalresearchonline.netmdpi.com The adaptability of the pyrazole core allows for facile functionalization, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. nih.govmdpi.com

Beyond pharmaceuticals, pyrazole derivatives have found applications as pesticides and herbicides in the agrochemical industry. numberanalytics.comglobalresearchonline.net In materials science, these compounds are utilized in the development of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com The continued exploration of pyrazole chemistry promises the development of more efficient and sustainable synthetic methodologies and the discovery of new applications across various industries. numberanalytics.com

Academic Context of Amine-Substituted Pyrazoles

The introduction of an amino group onto the pyrazole scaffold gives rise to aminopyrazoles, a class of compounds with significant academic and practical interest. nih.gov The position of the amino substituent on the pyrazole ring—be it at the 3, 4, or 5-position—profoundly influences the molecule's chemical reactivity and biological activity. nih.govresearchgate.net

3-Aminopyrazoles (3APs): These compounds are widely reported as anticancer and anti-inflammatory agents and have also been investigated for their anti-infective properties. nih.gov

4-Aminopyrazoles (4APs): Several bioactive pyrazoles feature an amino group at the 4-position. This chemotype is shared by various drug candidates that act as potent inhibitors of cyclin-dependent kinases. nih.gov

5-Aminopyrazoles (5APs): The substitution of the amino group at the 5-position has been extensively reported due to the high versatility of this class of compounds in medicinal chemistry. nih.gov These derivatives have been explored as kinase inhibitors, anticancer, antibacterial, antimalarial, and anti-inflammatory agents. nih.govscirp.org Fipronil, a highly substituted 5-aminopyrazole, is a notable example of an insecticide. nih.govresearchgate.net

The functionalization of the pyrazole nucleus with amino substituents has led to the development of multifunctional, pharmacologically active compounds, making aminopyrazoles a versatile and highly useful framework in drug discovery. nih.gov

Research Landscape of 1-Ethyl-5-methyl-1H-pyrazol-4-amine within Pyrazole Chemistry

The research landscape for the specific compound this compound appears to be primarily centered on its role as a chemical intermediate in synthetic chemistry, rather than extensive investigation of its own biological or material properties. Publicly available literature specifically detailing the biological activities or applications of this compound is limited. uni.luuni.lu

Its structural features, namely the ethyl group at the 1-position, a methyl group at the 5-position, and an amine at the 4-position, make it a valuable building block. The amine group, in particular, serves as a key functional handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The compound is listed in several chemical supplier catalogs and databases, indicating its availability for research and development purposes. crescentchemical.com Patent literature suggests its use in the synthesis of other, more complex pyrazole derivatives, though specific details of these applications are proprietary. uni.lunih.gov The synthesis of related aminopyrazole structures, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, is documented in patents, highlighting the general synthetic accessibility of this class of compounds. google.com

In essence, while the broader families of pyrazoles and aminopyrazoles are the subject of intensive research, this compound itself is best understood as a foundational element for the synthesis of novel compounds with potential applications in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAZKSXQSTSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427101 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174882-85-9, 1001519-31-8 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Advanced Synthetic Strategies for the Pyrazole (B372694) Core

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and modern innovations. mdpi.comorganic-chemistry.org Advanced strategies have moved beyond simple condensations to include complex multicomponent reactions, domino processes, and metal-catalyzed transformations that allow for the rapid assembly of highly functionalized pyrazoles from simple precursors. beilstein-journals.orgnih.gov Key building blocks for pyrazoles like 1-ethyl-5-methyl-1H-pyrazol-4-amine often include substituted hydrazines (in this case, ethylhydrazine) and a three-carbon component bearing appropriate functional groups to direct the cyclization and introduce the desired substituents at positions 4 and 5. mdpi.comchim.it The synthesis of 4-aminopyrazoles, in particular, has been a subject of significant research, leading to the development of specialized methods to install the amino group at this less-reactive position. chim.itnih.gov

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation is the most fundamental and widely employed method for pyrazole synthesis. nih.gov The classic Knorr pyrazole synthesis involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgchim.it However, to generate the C4-amino substitution pattern found in the target molecule, precursors other than standard 1,3-diketones are required.

A highly effective strategy involves the cyclocondensation of substituted hydrazines with β-functionalized nitriles. For instance, the reaction of a hydrazine with a β-ketonitrile is a primary route to 3(5)-aminopyrazoles. mdpi.comchim.itnih.gov To achieve the 4-amino substitution, a Thorpe-Ziegler type cyclization of dicyanohydrazone intermediates, often activated by microwave irradiation, has proven effective for producing 4-amino-3-cyanopyrazoles. nih.govrsc.org

A closely related and highly relevant method is the reaction of a hydrazine with an ethoxymethylenecyanoacetate derivative. A patented process describes the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using methylhydrazine and ethyl (ethoxymethylene)cyanoacetate in toluene (B28343). google.com This reaction provides a clear blueprint for synthesizing the N-ethyl analogue by substituting methylhydrazine with ethylhydrazine (B1196685). Similarly, 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid ethyl ester has been synthesized by refluxing an arylhydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695) with potassium carbonate. prepchem.com These methods highlight a reliable pathway to the core structure of N-substituted 4-aminopyrazoles.

| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Reference |

| Methylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Toluene, 22-30°C then reflux | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Not specified | google.com |

| (4-Methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | Ethanol, K₂CO₃, reflux (20h) | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 28% | prepchem.com |

| Hydrazine | β-Ketonitrile | Basic or acidic conditions | 5-Aminopyrazole derivative | Varies | nih.gov |

| Dicyanohydrazone | Activated methylene (B1212753) reagent | Microwave, basic conditions | 4-Amino-3-cyanopyrazole derivative | 43-83% | rsc.org |

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.govlongdom.org Various MCRs have been developed for the synthesis of densely substituted pyrazoles and fused pyrazole systems. nih.govmdpi.com

A common MCR framework for pyrazole synthesis involves the combination of a hydrazine, a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a source of cyanide (e.g., malononitrile). nih.gov These four-component reactions can generate complex structures like pyrano[2,3-c]pyrazoles in a single step. While the direct MCR for this compound is not explicitly detailed, the principles can be adapted. For instance, a four-component reaction of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate (B8463686) in water has been shown to produce polyfunctionalized pyrazoles. longdom.org By simplifying the components—for example, by using ethylhydrazine and forgoing the aldehyde—a pathway toward the target scaffold can be envisioned. The versatility of MCRs allows for the rapid generation of molecular diversity from simple and readily available starting materials. beilstein-journals.orgmdpi.com

| Reaction Type | Components | Catalyst/Solvent | Product Type | Reference |

| Four-component | Aldehyde, Malononitrile, Ethyl acetoacetate (B1235776), Hydrazine hydrate | L-tyrosine / H₂O–ethanol | Pyrano[2,3-c]pyrazole | nih.gov |

| Four-component | Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate (B1210297) / Water | 1-H-Pyrazole derivative | longdom.org |

| Five-component | Thiol, Aldehyde, Malononitrile, Chloro-ketoester, Hydrazine hydrate | Montmorillonite K10 / Solvent-free | Pyrano[2,3-c]pyrazole | mdpi.com |

| Pseudo-five-component | Phenylhydrazine (2 eq.), Ethyl acetoacetate (2 eq.), Aromatic aldehyde | Pd(0)-guanidine@MCM-41 | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) |

Green Chemistry Principles in Pyrazole Derivatization

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of heterocyclic compounds like pyrazoles. nih.govirb.hrthieme-connect.com These principles are applied through the use of alternative energy sources, solvent-free conditions, and environmentally benign catalysts. thieme-connect.com

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages, including simplified workup, reduced waste, and often faster reaction rates. irb.hrresearchgate.net The synthesis of pyrazoles can be achieved under solvent-free conditions, sometimes involving grinding or ball milling to facilitate the reaction between solid reactants. researchgate.net For example, the regiospecific synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles was achieved by reacting 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with an enaminonitrile under solvent-free microwave heating. mdpi.com Multicomponent reactions are inherently atom-economical, maximizing the incorporation of starting materials into the final product and minimizing waste. nih.gov

Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in green organic synthesis. irb.hr

Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. tandfonline.com This technique has been successfully applied to pyrazole synthesis, leading to higher yields and purities. tandfonline.comnih.gov Notably, the Thorpe-Ziegler cyclization to form 4-amino-3-cyanopyrazoles is significantly enhanced by microwave activation, increasing the yield by 20% and reducing the reaction time 24-fold compared to conventional heating. rsc.org

Ultrasonic-assisted synthesis uses the energy of acoustic cavitation to promote chemical reactions. irb.hr This method has been employed for the efficient synthesis of various pyrazole derivatives, including complex fused systems, often at room temperature and in green solvents like water. nih.govuobaghdad.edu.iqnih.gov Four-component reactions to produce tetrahydroazolo[1,5-a]pyrimidines from 5-aminopyrazoles have been successfully carried out under ultrasonication. nih.govnih.gov Compared to conventional methods, ultrasound often provides superior yields in shorter timeframes. researchgate.net

| Technique | Reactants | Conditions | Product | Advantages | Reference |

| Microwave | Dicyanohydrazone, Methyl bromoacetate | Toluene, 10 min | 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazole | 24x faster, 20% higher yield | rsc.org |

| Microwave | β-Ketonitrile, Hydrazine | Dielectric heating | 5-Aminopyrazol-4-yl ketone | Rapid, efficient | nih.gov |

| Ultrasound | 5-Aminopyrazole-4-carbonitrile, Aldehyde, Pyruvic acid | Acetic acid, 90 min | Tetrahydropyrazolo[1,5-a]pyrimidine | Unusual cascade reaction | nih.govnih.gov |

| Ultrasound | Aldehyde, 2-Naphthol, 4-Aminoantipyrine | ZrOCl₂·8H₂O, 25°C | Naphthoxazine-pyrazole derivative | High yield, short time | uobaghdad.edu.iq |

The frontier of green chemistry involves the use of biocatalysts (enzymes or whole cells) and renewable feedstocks. While specific enzymatic syntheses for this compound are not yet prevalent in the literature, the field is moving in this direction. Green approaches include the use of bio-inspired or biodegradable catalysts. For example, the amino acid taurine (B1682933) has been used as an efficient, recyclable catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov Catalysts have also been prepared from agricultural waste like wheat straw. nih.gov

The most significant renewable resource used in pyrazole synthesis is water, which serves as a safe, non-toxic, and abundant solvent. thieme-connect.com Numerous green synthetic protocols for pyrazoles have been developed using water as the reaction medium, often in combination with MCRs or catalytic systems, to produce compounds like 2-pyrazoline-5-ones. thieme-connect.comacs.org

Targeted Functionalization and Derivatization of this compound

The strategic modification of the this compound core is crucial for tailoring its properties for various applications. This section explores the regioselective manipulation of the molecule and the introduction of diverse chemical functionalities.

Regioselective Alkylation and Substitution Reactions

The pyrazole ring and its substituents offer multiple sites for alkylation and substitution. The regioselectivity of these reactions is often dictated by the electronic and steric nature of the reactants and the reaction conditions. While specific studies on the regioselective alkylation of this compound are not extensively documented in publicly available literature, general principles of pyrazole chemistry suggest that the N-alkylation of pyrazoles can be influenced by the choice of base and solvent google.com. For instance, the use of different bases can lead to varying ratios of N1 and N2 alkylated products in unsymmetrical pyrazoles. In the case of this compound, the N1 position is already occupied by an ethyl group, directing any further N-alkylation to the N2 position, which would result in a pyrazolium (B1228807) salt.

Substitution reactions on the pyrazole ring are heavily influenced by the existing substituents. The amino group at the C4 position is a strong activating group, directing electrophilic substitution to the pyrazole ring.

Introduction of Diverse Functional Groups

The inherent reactivity of the amino group and the pyrazole ring allows for the introduction of a wide range of functional groups, leading to novel derivatives with potentially interesting chemical and physical properties.

The primary amino group at the C4 position is a key site for functionalization. It can readily undergo reactions typical of arylamines, such as acylation, sulfonylation, and diazotization followed by coupling reactions. For example, the reaction of similar 5-aminopyrazoles with sulfonyl chlorides in the presence of a base like triethylamine (B128534) has been shown to produce the corresponding sulfonamides in good yields mdpi.com. This suggests that this compound could be similarly converted to its N-sulfonylated derivatives.

Furthermore, the amino group can be transformed into other functionalities. For instance, it can be a handle for the construction of fused heterocyclic systems. The condensation of aminopyrazoles with various reagents can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused ring systems nih.govorientjchem.org. A general method for the synthesis of N-substituted pyrazoles from primary amines and diketones has been developed, highlighting the versatility of amine functionalization in pyrazole chemistry acs.orgnih.gov.

The pyrazole ring itself can also be functionalized. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole, typically at the C4 position if unsubstituted nih.gov. Given the presence of the activating amino group at C4 in the target molecule, direct formylation on the ring is less likely without prior modification of the amino group.

Investigation of Specific Chemical Reactivity Profiles

Understanding the reactivity of this compound towards different classes of reagents is fundamental for its application in synthesis. This includes its behavior under oxidative, reductive, and various substitution conditions.

While specific oxidative transformations of this compound are not widely reported, related 5-aminopyrazoles have been shown to undergo oxidative dehydrogenative coupling. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with an oxidizing agent can lead to the formation of azo compounds nih.gov. This suggests that this compound could potentially undergo similar transformations to yield dimeric azo structures. The synthesis of pyrazoles can also involve an in-situ oxidation step of the corresponding pyrazoline intermediate organic-chemistry.org.

The reduction of functional groups on the pyrazole ring is a common strategy for derivatization. While this compound itself does not possess easily reducible groups other than the pyrazole ring under harsh conditions, derivatives of this compound can undergo selective reductions. For instance, if a nitro group were introduced onto the pyrazole ring, it could be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This is a common strategy in the synthesis of substituted aminopyrazoles.

The electron-rich nature of the pyrazole ring, further enhanced by the electron-donating amino group at the C4 position and the methyl group at C5, makes it susceptible to electrophilic attack. However, the position of substitution is highly dependent on the directing effects of the existing substituents. In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. Since this position is already substituted in the target molecule, electrophilic attack would likely occur at other positions only under forcing conditions or after modification of the existing functional groups. The amino group itself can be the site of electrophilic attack, for example, in acylation or sulfonylation reactions.

Nucleophilic substitution on the pyrazole ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the electron-donating substituents make direct nucleophilic substitution on the ring challenging. However, derivatization of the amino group, for instance, through diazotization to form a diazonium salt, can create a good leaving group at the C4 position, which can then be displaced by a variety of nucleophiles.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The construction of fused ring systems from this compound typically involves the reaction of the amine with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrazole core. The regiochemical outcome of these reactions is a key aspect of the synthetic design.

Pyrazolo[3,4-d]pyrimidine Scaffolds

The synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, is a prominent application of 5-aminopyrazole derivatives. These compounds are often prepared through the cyclocondensation of the aminopyrazole with various 1,3-dielectrophiles or their synthetic equivalents.

One common approach involves a one-flask reaction where the 5-aminopyrazole is treated with N,N-substituted amides in the presence of a dehydrating agent like phosphorus tribromide (PBr₃), followed by heterocyclization. nih.gov While specific examples with this compound are not extensively detailed in readily available literature, the general mechanism involves the initial formation of a Vilsmeier-type reagent from the amide, which then reacts with the aminopyrazole. Subsequent intramolecular cyclization and aromatization lead to the pyrazolo[3,4-d]pyrimidine core. nih.gov

Another strategy involves the reaction of the aminopyrazole with β-dicarbonyl compounds or their enol ethers. For instance, the reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethylorthoformate yields ethoxymethyleneamino derivatives, which can then be cyclized with amines or hydrazines to form pyrazolo[3,4-d]pyrimidines. semanticscholar.org

A solid-phase synthesis approach has also been described for the generation of pyrazolo[3,4-d]pyrimidine libraries. This method utilizes an aza-Wittig/electrocyclic ring closure reaction sequence, offering the advantage of easy purification. researchgate.net

The following table summarizes generalized conditions for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors, which are expected to be applicable to this compound.

Table 1: Representative Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

| Reagent 1 | Reagent 2 | Solvent | Catalyst/Conditions | Product Type |

| 5-Aminopyrazole | N,N-Dimethylformamide / PBr₃ | - | Hexamethyldisilazane, heat | Pyrazolo[3,4-d]pyrimidine |

| 5-Amino-4-cyanopyrazole | Triethylorthoformate | Acetic Anhydride | Heat | Ethoxymethyleneamino pyrazole |

| Ethoxymethyleneamino pyrazole | Amine/Hydrazine | Ethanol | Reflux | 4-Substituted-pyrazolo[3,4-d]pyrimidine |

Pyrazolo[3,4-d]pyridazine Systems

The synthesis of pyrazolo[3,4-d]pyridazines from this compound precursors typically involves reaction with a 1,4-dielectrophilic species. A reported method for the synthesis of pyrazolo[3,4-d]pyridazine-5,6-dioxides involves the transformation of 3,4-diacetyl-5-methyl-1H-pyrazoles into the corresponding 1,4-dioximes, followed by oxidative cyclization with dinitrogen tetroxide (N₂O₄). researchgate.net Although this method starts from a different pyrazole derivative, it highlights a potential pathway that could be adapted.

A more direct approach would involve the condensation of a suitably functionalized pyrazole with hydrazine or a hydrazine derivative. For example, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine leads to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org Adapting this to this compound would require prior functionalization of the pyrazole ring to introduce the necessary carbonyl groups.

A convenient, solvent-free procedure for synthesizing pyrazolo[3,4-d]pyridazines has been developed using 4-acetyl-5-methyl-1-phenyl-pyrazole as a precursor. This method involves the formation of an enol salt which then reacts with hydrazines. tubitak.gov.tr

The table below outlines a generalized approach for the synthesis of pyrazolo[3,4-d]pyridazines.

Table 2: General Conditions for Pyrazolo[3,4-d]pyridazine Synthesis

| Pyrazole Precursor | Reagent | Solvent | Conditions | Product Type |

| 3,4-Diacetyl-5-methyl-1H-pyrazole | Hydroxylamine, then N₂O₄ | Various | Mild | Pyrazolo[3,4-d]pyridazine-5,6-dioxide |

| 4-Acetyl-5-methyl-1-phenyl-pyrazole | Hydrazine hydrate | None | Grinding | Pyrazolo[3,4-d]pyridazine |

Other Annulated Pyrazole Architectures

The reactivity of this compound allows for the synthesis of a variety of other fused pyrazole systems, such as pyrazolo[3,4-b]pyridines. These are typically prepared by reacting the aminopyrazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. beilstein-journals.orgmdpi.comnih.gov The reaction often proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization. nih.gov

For instance, the condensation of 5-aminopyrazoles with β-ketoesters in the presence of a basic catalyst like piperidine (B6355638) can yield pyrazolo[3,4-b]pyridine-5-carboxylates. semanticscholar.org The regioselectivity of these reactions is a critical consideration and can often be controlled by the reaction conditions and the nature of the substituents on both the pyrazole and the dicarbonyl compound. researchgate.net

The following table provides a generalized overview of the synthesis of other annulated pyrazoles.

Table 3: General Conditions for the Synthesis of Other Annulated Pyrazoles

| Reagent 1 | Reagent 2 | Solvent | Catalyst/Conditions | Product Type |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Ethanol | Air, Reflux | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Acetic Acid | Reflux | Pyrazolo[3,4-b]pyridine |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | - | - | Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |

Biological and Pharmacological Investigations of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine Derivatives

Mechanistic Insights into Molecular Target Interactions

The therapeutic effects of pyrazole (B372694) derivatives stem from their precise interactions with specific biological molecules. These interactions can lead to the modulation of enzyme activity, binding to cellular receptors, and the perturbation of critical signaling pathways.

Pyrazole-based compounds have been identified as potent inhibitors of various enzymes. bohrium.com A notable example is the inhibition of amine oxidases. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases (MAO). nih.gov Specifically, the compound 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated potent MAO inhibition with a K(i) value in the nanomolar range, approximately 10⁻⁸ M. nih.govresearchgate.net

Computational studies have provided further insight into these interactions, developing theoretical models of how these pyrazole derivatives bind to the active site of enzymes like MAO-B. nih.govresearchgate.net Beyond MAO, other pyrazole derivatives have been synthesized and evaluated as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as novel antibiotics. nih.gov The anticancer efficacy of certain pyrazole derivatives is also linked to the inhibition of enzymes crucial for cancer cell function, such as topoisomerase II, various kinases, and histone deacetylases (HDAC). nih.gov

The pharmacological versatility of pyrazole derivatives extends to their ability to bind to various cellular receptors. Some have been investigated as H2-receptor agonists, while others, like the antipsychotic CDPPB, demonstrate the broad therapeutic potential of this chemical class. mdpi.comresearchgate.net

Recent studies have focused on the triggering receptor expressed on myeloid cells 2 (TREM2), a target for neurodegenerative diseases. A novel small molecule pyrazole derivative was shown to directly bind to the TREM2 receptor, with a measured equilibrium dissociation constant (K(D)) of 71.36 ± 4.06 μM. acs.org Computational docking simulations suggest that the pyrazole moiety of the ligand forms a crucial hydrogen bond with the amino acid residue Trp78 within the receptor's binding site, anchoring it in place. acs.org Other research has shown that certain pyrazole derivatives can reduce tumor growth by inhibiting the expression of estrogen receptor-α. nih.gov

The interaction of pyrazole derivatives with enzymes and receptors can disrupt major intracellular signaling cascades. The anticancer properties of these compounds are often attributed to their ability to interfere with pathways essential for cancer cell survival and proliferation. researchgate.net

For instance, certain 5-aminopyrazole derivatives have been shown to interfere with the p38 MAPK and VEGFR-2 signaling pathways. mdpi.com The anticancer activity of pyrazoles has been linked to the inhibition of multiple signaling pathways, including those involving EGFR, VEGF, PI3K, and JAK2. nih.gov Some pyrazole-containing biguanide (B1667054) derivatives have demonstrated anticancer properties by activating the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. mdpi.com In triple-negative breast cancer cells, a specific pyrazole derivative was found to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov

Spectrum of Pharmacological Activities of Pyrazole-Based Compounds

The pyrazole scaffold is present in numerous clinically approved drugs, reflecting its diverse therapeutic applications. rsc.orgresearchgate.net These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. mdpi.combohrium.comresearchgate.net

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented. researchgate.netresearchgate.netnih.govmdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure. nih.gov For example, the pyrazole derivative FR140423 demonstrated dose-dependent reduction of carrageenan-induced paw edema and adjuvant arthritis in animal models, with potency two- to three-fold greater than indomethacin (B1671933). nih.gov This compound also showed significant anti-hyperalgesic effects. nih.gov Another derivative, AD732, exhibited higher anti-inflammatory and analgesic effects compared to standard agents like celecoxib (B62257) and indomethacin in similar models. nih.gov The analgesic effects of some pyrazole derivatives have been linked to mechanisms involving opioid receptors, as their effects can be blocked by antagonists like naloxone. nih.gov

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov Some pyrazoles are selective inhibitors of COX-2, the isoform induced during inflammation, while having less effect on the constitutively expressed COX-1, which is involved in gastric protection. nih.govnih.gov For instance, the compound FR140423 was found to be 150 times more selective for inhibiting COX-2 over COX-1 in recombinant human enzyme assays. nih.gov

Recognizing that the lipoxygenase (LOX) pathway also contributes to inflammation, researchers have developed pyrazole derivatives that act as dual inhibitors of both COX-2 and 5-LOX. nih.govnih.gov This dual inhibition may offer a better safety profile by avoiding the shunting of arachidonic acid metabolism towards the production of pro-inflammatory leukotrienes. nih.gov Hybrids of pyrazole and coumarin (B35378) have been synthesized to achieve this dual activity. nih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| FR140423 | COX-2 | - | 150-fold selective over COX-1 | nih.gov |

| Compound 11g (Pyrazole-Coumarin Hybrid) | COX-2 | 0.23 ± 0.16 μM | Dual Inhibitor | nih.gov |

| 5-LOX | 0.87 ± 0.07 μM | |||

| Celecoxib (Reference) | COX-2 | 0.41 ± 0.28 μM | - | nih.gov |

| 5-LOX | - | |||

| Zileuton (Reference) | 5-LOX | 1.35 ± 0.24 μM | - | nih.gov |

Antineoplastic and Antitumor Potency

Derivatives of pyrazole, including those related to 5-aminopyrazoles, have been the subject of extensive research for their potential as anticancer agents. nih.gov These compounds have been investigated for their ability to interfere with tumorigenesis and inhibit the progression of cancer. nih.gov The core pyrazole structure serves as a versatile scaffold for the development of ligands that can target various enzymes and receptors involved in cancer, such as p38 MAPK, COX, and carbonic anhydrase. nih.gov The recent clinical approval of Pirtobrutinib, a 5-aminopyrazole derivative used for treating mantle cell lymphoma, underscores the therapeutic potential of this class of compounds in oncology. nih.gov

Research into 5-aminopyrazole (5AP) derivatives has demonstrated their ability to inhibit the growth and proliferation of various cancer cell lines. nih.gov In studies evaluating a series of novel 5AP compounds, certain derivatives showed selective and potent activity against specific cancer types. nih.gov For instance, compound 1e , a 5AP derivative, was found to selectively block the growth of the CAKI-1 renal cancer cell line. nih.gov Another derivative, 1g , exhibited significant antiproliferative action against multiple breast cancer cell lines, showing particular potency against the SK-BR3 line with a GI₅₀ value lower than the standard chemotherapy drug, Cisplatin. nih.gov

Table 1: Growth Inhibitory Activity of 5-Aminopyrazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity | GI₅₀ Value (μM) | Reference Compound | GI₅₀ Value (μM) |

| 1e | CAKI-1 (Renal) | Selective growth blockade | Not specified | Not specified | Not specified |

| 1g | SK-BR3 (Breast) | Significant inhibition | 14.4 | Cisplatin | 26 |

Data sourced from MTT assays designed to measure cell growth inhibition. nih.gov

Antimicrobial and Antifungal Spectrum

Pyrazole derivatives have been recognized for their significant antimicrobial properties. nih.gov A study focusing on novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives identified several compounds with considerable activity against various bacterial and fungal strains. nih.gov Hydrazone derivatives, in particular, demonstrated remarkable antimicrobial efficacy. nih.gov One compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a , displayed potent antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values that were lower than the standard drugs chloramphenicol (B1208) and clotrimazole (B1669251) in some cases. nih.gov

Table 2: Antimicrobial Activity of Pyrazole Derivative 21a

| Compound | Organism Type | MIC Range (µg/mL) | Standard Drug |

| 21a | Bacteria | 62.5–125 | Chloramphenicol |

| 21a | Fungi | 2.9–7.8 | Clotrimazole |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Antiviral and Anti-HIV Activities

The pyrazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antiviral activities. nih.gov Pyrazole-based systems have been investigated as potential therapeutics against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV-1). nih.gov A recent study focused on the synthesis of new 4-substituted pyrazole derivatives and evaluated their efficacy against the Newcastle disease virus (NDV), a significant avian pathogen. nih.gov Several of the synthesized compounds conferred a high degree of protection. Notably, the hydrazone derivative 6 and the thiazolidinedione derivative 9 achieved 100% protection against NDV, while the pyrazolopyrimidine derivative 7 provided 95% protection. nih.gov

Table 3: Antiviral Efficacy of Pyrazole Derivatives Against Newcastle Disease Virus (NDV)

| Compound | Chemical Class | Protection Rate (%) |

| 6 | Hydrazone | 100 |

| 9 | Thiazolidinedione derivative | 100 |

| 7 | Pyrazolopyrimidine derivative | 95 |

| 4 | Tetrazine | 85 |

| 11 | Chalcone | 80 |

Protection rate assessed by the inhibition of virus-induced haemagglutination. nih.gov

Anticonvulsant and Central Nervous System Activities

Substituted pyrazoles have been developed and investigated for their potential as novel antiepileptic drugs. nih.gov In a study aimed at creating new anticonvulsant agents, a series of pyrazole derivatives were tested in Swiss albino mice using standard models such as the maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov The designed compounds showed significant anticonvulsive activity, with one molecule, designated 7h , emerging as the most potent agent in the series. nih.gov Further investigation of compound 7h revealed that it also possesses considerable central nervous system (CNS) depressant activity without causing behavioral alterations, and it was found to reduce levels of oxidative stress and inflammation in the brain. nih.gov

Antidiabetic and Metabolic Regulation

The inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Pyrazole derivatives have shown promise as potent inhibitors of these enzymes. In one study, two synthesized pyrazole derivatives, Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) and Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol), demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard antidiabetic drug Acarbose. nih.gov Other research has pointed to different mechanisms of action; for instance, a pyrazole-triazole derivative was found to possess significant antidiabetic potency through its inhibitory effect on the DPP-4 enzyme. ekb.eg

Table 4: In Vitro Antidiabetic Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. nih.gov

Antioxidant and Reactive Oxygen Species Scavenging

The antioxidant potential of pyrazole derivatives, including those structurally related to 1-ethyl-5-methyl-1H-pyrazol-4-amine, has been a subject of significant research interest. These compounds have demonstrated the ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases. nih.govdovepress.com

Derivatives of 5-aminopyrazole have been specifically investigated for their radical scavenging and antioxidant properties. mdpi.com Studies on aminopyrazole derivatives have confirmed their antioxidant potential, with some compounds showing significant activity in in vitro radical scavenging assays. researchgate.net For instance, certain 5-aminopyrazolyl acylhydrazones and amides have exhibited noteworthy antioxidant activities. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus has been suggested as being important for antioxidant activity. researchgate.net

In a study of 4-aminopyrazol-5-ols, these compounds demonstrated high radical-binding activity, comparable to the standard antioxidant Trolox, in the ABTS test. mdpi.com The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), exhibited significant antioxidant activity across multiple assays. mdpi.com It is noteworthy that N-unsubstituted 4-aminopyrazoles and their hydrochlorides generally show good antioxidant properties, whereas their N-substituted counterparts are often less active or inactive. mdpi.com

The mechanism of antioxidant action for some pyrazole derivatives is believed to involve the scavenging of various ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (HO•), and peroxyl radicals (ROO•), as well as reactive nitrogen species (RNS) like nitric oxide (NO) and peroxynitrite (ONOO⁻). nih.govcapes.gov.br For example, while some pyrrole (B145914) derivatives were found to be inactive against O₂⁻, they were capable of scavenging other reactive species. nih.govcapes.gov.br The ability to neutralize these reactive species may contribute to the anti-inflammatory benefits observed with some of these compounds. nih.govcapes.gov.br

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity/Findings | Reference |

|---|---|---|---|

| 5-Aminopyrazolyl acylhydrazones and amides | In vitro radical scavenging | Showed relevant antioxidant activities. | researchgate.net |

| 4-Aminopyrazol-5-ols | ABTS test | High radical-binding activity, comparable to Trolox. | mdpi.com |

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ABTS, FRAP, ORAC | TEAC: 0.93, TE: 0.98, TE: 4.39, respectively. | mdpi.com |

| N-unsubstituted 4-Aminopyrazoles | General antioxidant assays | Good antioxidant properties. | mdpi.com |

| Indole, pyrrole, and oxazole (B20620) derivatives (related heterocycles) | ROS/RNS scavenging | Scavenged NO and ONOO⁻; some scavenged O₂⁻, HO•, and ROO•. | nih.govcapes.gov.br |

Other Therapeutic Potentials (e.g., Antipyretic, Antihistaminic, Antiprotozoal, Antimalarial)

Beyond their antioxidant effects, derivatives of this compound and related pyrazole compounds have been explored for a variety of other therapeutic applications.

Antipyretic Activity: Several pyrazole derivatives have been historically recognized and clinically used for their antipyretic, anti-inflammatory, and analgesic properties. nih.gov A study on a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated that all tested compounds exhibited significant defense against hyperthermia in rats, with some compounds showing activity comparable to the standard drug nimesulide. asianpubs.org

Antihistaminic Activity: Certain pyrazole derivatives have been investigated for their effects on histamine (B1213489) receptors. For instance, Betazole, a pyrazole derivative, is known as an H2-receptor agonist. nih.gov

Antiprotozoal and Antimalarial Activity: The pyrazole scaffold has shown considerable promise in the development of agents against protozoal infections. tsijournals.com A series of pyrazole derivatives substituted with anilines at the fifth position were synthesized and screened for antiprotozoal activity. tsijournals.com Two compounds, 3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl ester and 3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl ester, displayed significant antimalarial activity against Plasmodium falciparum and anti-leishmanial activity against Leishmania donovani. tsijournals.com The antimalarial potential of pyrazole derivatives is an active area of research, with compounds being developed to target various enzymes and pathways within the parasite. researchgate.net Additionally, a separate screening of 4-aminopiperidine (B84694) derivatives, which share a core structural motif, identified compounds with activity against P. falciparum. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The versatility of the pyrazole ring has made it a valuable scaffold in drug design, with structure-activity relationship (SAR) studies playing a crucial role in optimizing the therapeutic potential of its derivatives. nih.govnih.gov

Quantitative and Qualitative SAR Analysis of Substituent Effects

SAR studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence the biological activity of the resulting compounds. For instance, in the context of anticancer activity, the 1,3-diphenyl-pyrazole has emerged as a useful scaffold for developing potent and targeted candidates. nih.govnih.gov Analysis of a large set of pyrazole derivatives has shown that specific substitution patterns can enhance anti-proliferative effects and selectivity. nih.govnih.gov

In the development of anti-inflammatory agents, SAR studies of diarylpyrazole benzenesulfonamide (B165840) derivatives have led to the generation of quantitative models that correlate specific molecular descriptors with cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net For antitubercular 5-aminopyrazole-4-carboxamides, the presence of electron-withdrawing substituents at both R and R' positions was found to be beneficial for activity. mdpi.com

Computational Approaches in Ligand-Target Interactions and Virtual Screening

Computational methods are increasingly employed to accelerate the discovery and optimization of pyrazole-based therapeutic agents. chemmethod.com Virtual screening, molecular docking, and molecular dynamics simulations are powerful tools for identifying promising lead compounds and understanding their interactions with biological targets. nih.govdergipark.org.trnih.gov

High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8). chemmethod.com These in silico approaches allow for the rapid assessment of large compound libraries, predicting their binding affinities and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). chemmethod.comnih.govdergipark.org.trnih.gov For example, virtual screening of pyrazole derivatives of usnic acid identified several hit compounds with potential anti-hyperglycemic activity based on their predicted docking scores with the PPARγ agonist target. nih.govresearchgate.net

Optimization Strategies for Efficacy and Selectivity

The optimization of pyrazole derivatives focuses on enhancing their efficacy and selectivity for specific biological targets while minimizing off-target effects. This is often achieved through iterative cycles of design, synthesis, and biological evaluation, guided by SAR and computational insights. nih.govacs.org

For instance, in the development of anticancer agents, appropriate substitutions on the pyrazole ring have been shown to significantly improve both efficacy and tumor selectivity. nih.gov Similarly, for inhibitors of Janus kinase 3 (JAK3), a structure-based virtual screening approach was used to design pyrazolopyrimidine derivatives with enhanced potency and selectivity. nih.gov The goal of these optimization strategies is to fine-tune the molecular structure to achieve the desired therapeutic profile. acs.org

Computational Chemistry and Molecular Modeling of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. While specific studies focusing exclusively on 1-ethyl-5-methyl-1H-pyrazol-4-amine are limited in publicly available literature, the methodologies are well-established and have been applied to numerous analogous pyrazole (B372694) derivatives. These studies provide a clear framework for how the target compound would be analyzed.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its electronic properties. mdpi.com

Key aspects of its electronic structure that can be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov For this compound, the nitrogen atoms of the pyrazole ring and the amine group would be expected to be regions of negative potential, susceptible to electrophilic attack.

From these fundamental calculations, a range of global reactivity descriptors can be derived to quantify the molecule's chemical behavior. Studies on similar pyrazole derivatives have calculated these descriptors, providing a template for the expected values for this compound. nih.gov

Table 1: Typical DFT-Calculated Reactivity Descriptors for Pyrazole Derivatives This table presents examples of reactivity descriptors calculated for various pyrazole derivatives using DFT, illustrating the type of data that would be generated for this compound.

| Descriptor | Symbol | Definition | Example Value (eV) nih.gov |

|---|---|---|---|

| Chemical Potential | μ | The tendency of electrons to escape from the system. | -4.12 to -4.48 |

| Chemical Hardness | η | Resistance to change in electron distribution. | 1.51 to 1.72 |

| Global Electrophilicity | ω | The ability of a species to accept electrons. | 5.00 to 6.35 |

DFT calculations are also instrumental in predicting the spectroscopic signatures of a molecule, which can then be used to interpret experimental data.

Vibrational Frequencies (FT-IR, Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental FT-IR and Raman spectra. By computing the harmonic frequencies, researchers can correlate specific peaks in the spectra to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-H and C-N vibrations of the amine group and the pyrazole ring modes. bohrium.comtandfonline.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.com These calculations determine the electronic transitions between molecular orbitals, providing the maximum absorption wavelengths (λmax). bohrium.com Such calculations for this compound would likely be performed to simulate the spectrum in different solvents using a model like the Polarizable Continuum Model (PCM), as solvent can significantly influence the absorption bands. mdpi.combohrium.com

Molecular Dynamics Simulations for Conformational and Solvation Analysis

While quantum mechanics is ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide critical insights into its dynamic behavior. ugr.es

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule, identifying the most stable arrangements of its flexible parts, such as the ethyl group. This is crucial for understanding how the molecule might fit into a biological receptor.

Solvation Analysis: By simulating the molecule in a solvent box (e.g., water), MD can reveal detailed information about its interactions with the surrounding solvent molecules. This includes the formation and dynamics of hydrogen bonds between the amine group or pyrazole nitrogens and water, which influences the compound's solubility and pharmacokinetic properties. researchgate.net Studies on related pyrazoles have used MD to understand their stability and interactions in various media. ugr.es

In Silico Drug Discovery and Lead Optimization

The pyrazole scaffold is a common feature in many biologically active compounds, making this compound and its analogues interesting for in silico drug discovery.

Virtual Screening and Molecular Docking: In these approaches, large libraries of compounds are computationally screened against a biological target, such as a protein receptor. A study focused on identifying binders for bromodomain-containing protein 9 (BRD9) successfully used a 3D structure-based pharmacophore model to perform a virtual screen, which led to the identification of a hit compound featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine core—a structure very similar to the target compound. nih.gov This demonstrates how molecules like this compound could be identified as promising starting points for drug development.

Lead Optimization: Once a "hit" compound is identified, computational methods are used to guide its chemical modification to improve potency, selectivity, and pharmacokinetic properties. nih.gov For instance, researchers have used structure-based design to modify pyrazole-containing molecules to enhance their inhibitory activity against specific enzymes. acs.org This process involves iterative cycles of computational prediction, chemical synthesis, and biological testing. nih.govacs.org

Table 2: Examples of In Silico Drug Discovery Involving Pyrazole Scaffolds

| Research Goal | Computational Method | Target Compound/Scaffold | Biological Target | Reference |

|---|---|---|---|---|

| Identification of Novel Binders | Virtual Screening, Pharmacophore Modeling | 1-ethyl-1H-pyrazolo[3,4-b]pyridine | Bromodomain-containing protein 9 (BRD9) | nih.gov |

| Identification of Phagocytosis Inhibitors | In Silico Library Screening | Pyrazole-containing compounds | Fcγ receptors (implicated in Immune Thrombocytopenia) | acs.org |

| Optimization of KDM5 Inhibitors | Structure- and Property-Based Design | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Lysine-specific demethylase 5 (KDM5) | nih.gov |

Advanced Predictive Models for Biological Activity

Building on the data from quantum chemistry and in silico screening, advanced predictive models can be developed to forecast the biological activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of pyrazole derivatives, descriptors calculated using DFT (e.g., HOMO/LUMO energies, dipole moment) and other methods (e.g., molecular weight, logP) would be correlated with their experimentally measured activity against a specific target. This model could then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis.

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Predictive models, often using machine learning algorithms trained on large datasets, can estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for causing adverse effects for this compound before it is synthesized, helping to identify potential liabilities early in the drug discovery process. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-ethyl-1H-pyrazolo[3,4-b]pyridine |

Applications of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine in Materials Science and Catalysis

1-Ethyl-5-methyl-1H-pyrazol-4-amine as a Versatile Synthetic Intermediate

The pyrazole (B372694) scaffold is a fundamental building block in the synthesis of a wide array of functional molecules. Specifically, 5-aminopyrazoles are recognized as highly useful 1,3-bis-nucleophilic reactants. mdpi.com This dual reactivity allows them to participate in cyclocondensation reactions with 1,3-bis-electrophiles, such as β-dicarbonyl compounds, leading to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

The compound this compound possesses the key structural features of a substituted aminopyrazole, making it a valuable intermediate for creating more complex molecules. The primary amine group at the 4-position and the nitrogen atoms within the pyrazole ring provide multiple reactive sites for further chemical modifications. For instance, the amino group can be a precursor for the synthesis of pyrazole-oxindole hybrids through condensation reactions with isatin (B1672199) derivatives. mdpi.com

The versatility of aminopyrazole intermediates is demonstrated in their use to construct a variety of fused ring systems. These systems are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov The ethyl and methyl substituents on the pyrazole ring of this compound can also influence the solubility, reactivity, and ultimately the properties of the final products. acs.org

Pyrazole Derivatives as Ligands in Coordination Chemistry

Pyrazole and its derivatives are widely utilized as ligands in coordination chemistry due to their diverse coordination modes. researchgate.net They can act as neutral monodentate ligands, mono-anionic species, or as part of polydentate chelating systems. researchgate.net The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions, leading to the formation of stable metal complexes with varied geometries and nuclearities. researchgate.netnih.gov

Rational Design and Synthesis of Pyrazole-Based Ligands

The design of pyrazole-based ligands is a strategic area of research aimed at creating molecules with specific metal-binding properties for applications in catalysis and materials science. researchgate.net Starting from a core molecule like this compound, a variety of ligands can be synthesized. The primary amine group offers a convenient handle for introducing other coordinating moieties through reactions like condensation or amidation. nih.gov

For example, condensation of aminopyrazoles with appropriate aldehydes or ketones can yield Schiff base ligands with enhanced conjugation and additional coordination sites. researchgate.net A general strategy involves the condensation of a pyrazole derivative, such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol, with primary amines to create ligands with multiple nitrogen donor sites (sp², sp³). research-nexus.net These tailored ligands can then be used to form complexes with specific transition metals. nih.gov The synthesis often involves straightforward, high-yield protocols, making these ligands readily accessible. nih.gov

Table 1: Examples of Synthetic Strategies for Pyrazole-Based Ligands

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| (3,5-dimethyl-1H pyrazol-1-yl)methanol | Primary amine | Multidentate N-ligand | research-nexus.net |

| 5-aminopyrazole | Isatin derivative | Pyrazole-oxindole hybrid | mdpi.com |

| 5-aminopyrazole | β-enaminone | Pyrazolo[1,5-a]pyrimidine | mdpi.com |

Characterization of Metal Complexes (e.g., Transition Metal Complexes)

Once synthesized, pyrazole-derived ligands are reacted with metal salts, typically of transition metals like copper(II), nickel(II), zinc(II), and ruthenium(II), to form coordination complexes. nih.govresearchgate.net The resulting complexes are characterized using a suite of analytical techniques to determine their structure and properties.

Common characterization methods include:

Spectroscopy: FT-IR spectroscopy is used to observe the coordination of the ligand to the metal ion, often seen as a shift in the vibrational frequencies of the C=N and N-N bonds of the pyrazole ring. nih.gov UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in proposing the geometry (e.g., octahedral, square planar, tetrahedral). nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) reveals changes in the chemical environment of the ligand upon coordination. nih.govacs.org

Other Techniques: Elemental analysis confirms the stoichiometric composition of the complexes. akjournals.com Molar conductivity measurements indicate whether the complexes are electrolytic or non-electrolytic in nature. akjournals.com Magnetic susceptibility measurements help in determining the magnetic properties and the oxidation state of the metal ion. nih.gov

The geometry of the final complex is influenced by several factors, including the nature of the ligand, the metal ion, and the counter-anions present. akjournals.com For instance, zinc(II) complexes often exhibit tetrahedral geometry, while copper(II) complexes can adopt square planar or octahedral geometries depending on the ligands. nih.govakjournals.com

Catalytic Activity of this compound-Derived Complexes

Metal complexes derived from pyrazole-based ligands are of significant interest for their catalytic applications. mdpi.com The proton-responsive nature of protic pyrazoles can be harnessed for metal-ligand cooperative catalysis. nih.gov The specific substituents on the pyrazole ring can be tuned to influence the electronic and steric properties of the resulting catalyst, thereby affecting its activity and selectivity. acs.org

Oxidative Catalysis (e.g., Biomimetic Oxidations)

Copper complexes of pyrazole-based ligands have shown significant promise in catalyzing oxidation reactions, particularly in mimicking the activity of enzymes like catecholase. research-nexus.netbohrium.com These complexes can catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. mdpi.combohrium.com

The catalytic efficiency of these systems is influenced by several factors:

Metal Ion: Copper(II) complexes often show superior catalytic activity compared to those with other metals like nickel or cobalt, which is attributed to the ability of copper ions to mimic the active sites of metalloenzymes. research-nexus.netbohrium.com

Ligand Structure: The coordination environment provided by the ligand is crucial. Ligands that can provide multiple nitrogen donor sites often form more effective catalysts. research-nexus.net

Reaction Conditions: The choice of solvent and the nature of the counter-anion in the metal salt can significantly impact the reaction rates. mdpi.combohrium.com

Research has demonstrated that in situ prepared complexes of pyrazole-based ligands and copper(II) salts are effective catalysts for catechol oxidation. mdpi.com The synergy between the copper center and the pyrazole ligand facilitates the catalytic cycle. acs.org

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral ligands for asymmetric catalysis is a major goal in modern chemistry, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.net Pyrazole derivatives can be incorporated into chiral ligand frameworks to create catalysts for enantioselective reactions.

While C2-symmetric ligands have been historically dominant, non-symmetrical ligands have gained prominence and often show superior performance in various metal-catalyzed reactions. nih.govresearchgate.net Chiral pyrazole-containing ligands can be used in reactions such as asymmetric hydrogenation and photocycloadditions. nih.govyoutube.com For example, chiral-at-rhodium complexes, where the chirality originates from the stereogenic metal center coordinated to achiral ligands, have been successfully used in asymmetric [2+2]-photocycloadditions. youtube.com

The design of these catalysts involves creating a specific chiral environment around the metal center, which directs the stereochemical outcome of the reaction. The modular nature of pyrazole synthesis allows for the systematic modification of the ligand structure to optimize enantioselectivity for a particular transformation. nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3,5-dimethyl-1H pyrazol-1-yl)methanol |

| 1-bromo-2-methylnaphthalene |

| 1-methyl-1H-pyrazole-4-carbaldehyde |

| 2,3-dichloro-pyrido[3,4-b]pyrazine |

| 3,5-dimethylpyrazole |

| 3-amino-5-methylpyrazole |

| 3-amino-5-phenylpyrazole |

| 4-acetyl-3-amino-5-methylpyrazole |

| 5-aminopyrazole |

| Catechol |

| Copper(II) |

| Dihydro-2H-pyran-4-yl trifluoromethanesulfonate |

| Isatin |

| Nickel(II) |

| o-quinone |

| Ruthenium(II) |

Role of Ligand-Metal Cooperation in Catalytic Cycles

The efficacy of many catalytic systems hinges on the synergistic interplay between the metal center and its coordinating ligands. In the context of pyrazole-based ligands like this compound, this cooperation is pivotal for enhancing catalytic activity and selectivity. Protic pyrazoles, those with an N-H group, are particularly noteworthy for their proton-responsive nature, which can be exploited in catalytic cycles. nih.govmdpi.com

Coordination of a pyrazole ligand to a Lewis acidic metal center typically increases the acidity of the pyrazole N-H proton. nih.gov This feature allows the ligand to act as a proton shuttle or to participate in proton-coupled electron transfer (PCET) events, which are crucial steps in many catalytic transformations. nih.gov For instance, in the context of pincer-type complexes bearing protic pyrazole arms, the deprotonation of the pyrazole can be a reversible process, enabling the ligand to act as a Brønsted acid/base catalyst in conjunction with the metal's Lewis acidity. nih.gov

A notable example of ligand-metal cooperation is observed in the polymerization of lactide using titanium isopropoxide as a catalyst. The addition of pyrazole derivatives as ligands has been shown to significantly enhance the catalytic activity. nih.govrsc.org The proposed mechanism involves the formation of a dinuclear titanium complex bridged by the pyrazole ligand, where the two metal centers cooperate to activate the monomer, leading to a much higher polymerization rate than with the titanium catalyst alone. nih.govrsc.orgscispace.com This cooperative activation demonstrates how the ligand is not merely a spectator but an active participant in the catalytic cycle. rsc.orgscispace.com

Furthermore, in reactions such as transfer hydrogenation, pyrazole ligands have been employed to create more efficient and robust catalysts based on earth-abundant 3d metals like manganese. rsc.org The coordination of the pyrazole ligand to the metal center is crucial for stabilizing the active catalytic species and for facilitating the hydrogen transfer steps. rsc.org The ability of the pyrazole ring in this compound to engage in such cooperative interactions with a metal center underscores its potential for the development of advanced catalytic systems.

The following table summarizes the catalytic activity of some pyrazole-based catalyst systems, highlighting the enhancement due to the pyrazole ligand.

| Catalyst System | Reaction | Key Finding |

| TiOiPr4 + pyrazole derivative | Ring-opening polymerization of L-lactide | Catalytic activity increased up to 17-fold compared to TiOiPr4 alone. rsc.org |

| Mn-N2 with pyrazole ligand | Transfer hydrogenation | An efficient catalytic system with broad functional group tolerance. rsc.org |

| Bis(pyrazole)zinc(II) benzoates | Copolymerization of CO2 and cyclohexene (B86901) oxide | Catalyzes the reaction at low CO2 pressures. mdpi.com |

| Pyrazole-based palladium complexes | Phenylacetylene polymerization | Catalysts with electron-withdrawing linkers show high conversion rates. lookchem.com |

| Copper complexes with pyrazole-based ligands | Oxidation of catechol | Catalytic activity depends on the ligand structure and reaction conditions. researchgate.netbohrium.com |

Emerging Applications in Optoelectronic Materials and Polymer Science

The unique electronic properties and synthetic versatility of pyrazole derivatives make them attractive candidates for the development of novel optoelectronic materials and functional polymers. mdpi.comnih.gov The pyrazole ring is an N-heteroaromatic scaffold that can be readily functionalized to tune its photophysical properties, such as fluorescence and phosphorescence. nih.govnih.gov

In the realm of optoelectronics, pyrazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. nih.gov The ability to introduce various substituents onto the pyrazole core allows for the fine-tuning of the emission wavelength and quantum yield. For example, pyrazole derivatives with extended conjugation have been shown to exhibit interesting photophysical properties that could be harnessed for the creation of new organic materials. mdpi.com The amine group in this compound can serve as a convenient handle for further chemical modifications, enabling its incorporation into larger conjugated systems or polymers.

In polymer science, pyrazole-based ligands are utilized in coordination polymerization to produce polymers with specific properties. As mentioned previously, pyrazole ligands have been successfully used to enhance the catalytic activity of metal complexes in the ring-opening polymerization of lactide, leading to the production of biodegradable polylactide (PLA) with high molecular weight. nih.govrsc.orgscispace.com This demonstrates the potential of using ligands like this compound to control polymerization processes and tailor the properties of the resulting polymers.

Moreover, pyrazole-containing polymers themselves may exhibit interesting properties. The incorporation of the pyrazole moiety into a polymer backbone can influence its thermal stability, solubility, and coordination ability. Research into the synthesis and characterization of such polymers is an active area of investigation.

The following table provides an overview of the properties and potential applications of some pyrazole derivatives in these emerging fields.

| Pyrazole Derivative Type | Key Property | Potential Application |

| Fluorescent pyrazoles | High quantum yield, photostability | Bioimaging, fluorescent sensors nih.gov |

| Pyrazole-based ligands for polymerization | Enhanced catalytic activity | Production of biodegradable polymers like PLA nih.govrsc.orgscispace.com |

| Pyrazole-containing polymers | Tunable properties | Functional materials with specific thermal or coordination characteristics |

| Pyrazole-based metal complexes | Phosphorescence | Emissive materials for OLEDs nih.gov |

Advanced Characterization Techniques in 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "1-ethyl-5-methyl-1H-pyrazol-4-amine". These techniques probe the interactions of the molecule with electromagnetic radiation, providing a detailed picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For "this compound", both 1D (¹H and ¹³C) and 2D NMR techniques would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For "this compound", the expected signals would include:

A triplet and a quartet corresponding to the ethyl group protons.

A singlet for the methyl group protons attached to the pyrazole (B372694) ring.

A singlet for the pyrazole ring proton.

A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected signals for "this compound" would correspond to the carbons of the ethyl group, the methyl group, and the pyrazole ring. The chemical shifts of the pyrazole ring carbons are particularly informative about the substitution pattern. In related 4-aminopyrazole derivatives, the carbon atoms of the pyrazole ring show distinct chemical shifts that are influenced by the substituents. nih.govrsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between atoms.

COSY would confirm the coupling between the protons of the ethyl group.

HSQC would correlate the proton signals with their directly attached carbon atoms.

HMBC would show long-range correlations between protons and carbons, which is crucial for confirming the substitution pattern on the pyrazole ring.

| Expected ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | Triplet |

| Ethyl-CH₂ | Quartet |

| Methyl-CH₃ | Singlet |

| Pyrazole-H | Singlet |

| Amine-NH₂ | Broad Singlet |

| Expected ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~15 |

| Ethyl-CH₂ | ~40-45 |

| Methyl-CH₃ | ~10-15 |

| Pyrazole-C3 | ~135-140 |

| Pyrazole-C4 | ~110-120 |

| Pyrazole-C5 | ~145-150 |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. youtube.com The C-H stretching vibrations of the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com The N-H bending vibration of the amine group would likely be found around 1600 cm⁻¹. ripublication.com